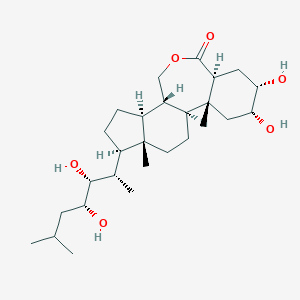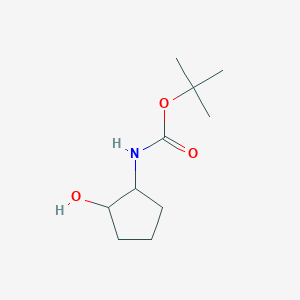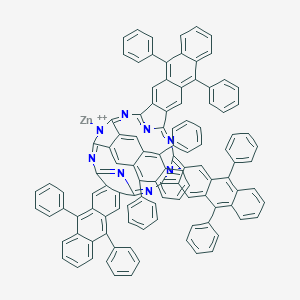
(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol
Vue d'ensemble
Description
“®-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds involving the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
The Boc group is used in various chemical reactions. For instance, it can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Applications De Recherche Scientifique
Stereocontrolled Synthesis
The compound is pivotal in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, illustrating its role in creating complex amino acid derivatives. A practical, stereocontrolled method from (l)-phenylalanine has been developed to synthesize hydroxyethylene dipeptide isosteres corresponding to Phe–Phe, showcasing the compound's utility in peptide synthesis (Nadin et al., 2001).
Butoxycarbonylation of Amino Acids
It serves as a key reactant in the butoxycarbonylation of amino acids and their derivatives, leading to a variety of protected amino acids crucial for peptide synthesis. This process is essential for the tert-butoxycarbonyl (Boc) protection strategy, widely used in peptide chemistry (Keller et al., 2003).
Molecular Structure Analysis
Investigations into the IR spectra of N-tert-butoxycarbonyl-amino acids, including derivatives of the compound , at different temperatures have provided insights into the behavior of NH⋯O or OH⋯O hydrogen bonds. This research is fundamental to understanding molecular interactions and structure (Bruyneel & Zeegers-Huyskens, 2000).
Solid-Phase Synthesis Applications
The compound has been utilized in the synthesis of peptide α-carboxamides, indicating its applicability in solid-phase synthesis techniques. This demonstrates its versatility in creating handles for peptide synthesis, enabling the production of complex peptide sequences (Gaehde & Matsueda, 2009).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVCRJDQGBIHAG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935297 | |
| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(tert-butoxycarbonyl)-beta-phenyl-phenylalaninol | |
CAS RN |
155836-48-9 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(hydroxymethyl)-2,2-diphenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (3-hydroxy-1,1-diphenylpropan-2-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-β-phenyl-D-phenylalaninol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5'-13C]thymidine](/img/structure/B119643.png)

![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

acetic acid](/img/structure/B119659.png)





![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)


